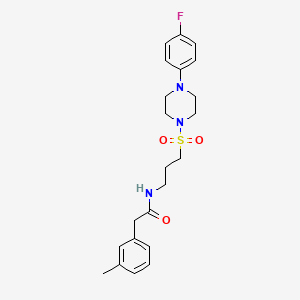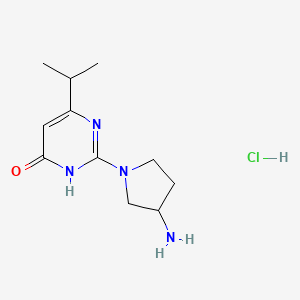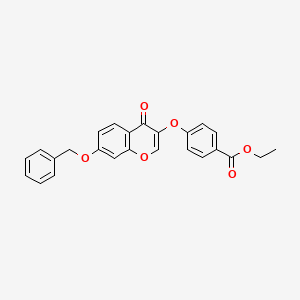
Ethyl 4-(4-oxo-7-phenylmethoxychromen-3-yl)oxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(4-oxo-7-phenylmethoxychromen-3-yl)oxybenzoate, commonly known as EOPC, is a synthetic compound that has been extensively studied for its potential applications in various scientific research fields. EOPC belongs to the class of coumarin derivatives and has shown promising results in several studies, making it a popular choice for researchers.
Aplicaciones Científicas De Investigación
Versatile Intermediates in Organic Synthesis
Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, a compound structurally related to Ethyl 4-(4-oxo-7-phenylmethoxychromen-3-yl)oxybenzoate, is highlighted for its versatility as an intermediate in the synthesis of a wide range of trifluoromethyl heterocycles. This demonstrates the potential of this compound in synthetic organic chemistry, where it could serve as a precursor or intermediate in creating diverse organic compounds, including oxazoles, thiazoles, imidazoles, triazines, and pyridines through catalyzed reactions (Honey et al., 2012).
Photolysis and Reactivity Studies
Another aspect of research focuses on the photolysis of compounds like Ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate, which shares a complexity in its structure with this compound. Studies in this area provide insights into the behavior of such compounds under light exposure, leading to the formation of various photo-products. This type of research is crucial for understanding the stability and reactivity of complex organic molecules, potentially guiding the development of new materials or pharmaceuticals (Ang & Prager, 1992).
Functionalization of Poly(ethylene glycol)
Research on the alkylation of methyl 4-hydroxybenzoate for the preparation of 4-poly(ethylene glycol)oxybenzoic acids demonstrates the utility of benzoate esters in modifying polymers, suggesting potential applications of this compound in the field of polymer chemistry. Such modifications can impart desirable properties to polymers, including increased solubility or reactivity, which are beneficial in drug delivery systems and materials science (Sedlák et al., 2008).
Antimicrobial and Antioxidant Applications
The synthesis of ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and related compounds illustrates the application of complex organic molecules in antimicrobial and antioxidant studies. These compounds, owing to their structural complexity and functional diversity, show promising biological activities, including antibacterial and antifungal properties, as well as significant antioxidant potential. This suggests that this compound could potentially be explored for its bioactivity in similar contexts (Raghavendra et al., 2016).
Propiedades
IUPAC Name |
ethyl 4-(4-oxo-7-phenylmethoxychromen-3-yl)oxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20O6/c1-2-28-25(27)18-8-10-19(11-9-18)31-23-16-30-22-14-20(12-13-21(22)24(23)26)29-15-17-6-4-3-5-7-17/h3-14,16H,2,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMEIPGGJUBGYAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B3006904.png)
![7-Methoxypyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3006906.png)
![4-(Methylsulfanyl)-2-[(3,4,5-trimethoxyphenyl)formamido]butanoic acid](/img/structure/B3006907.png)
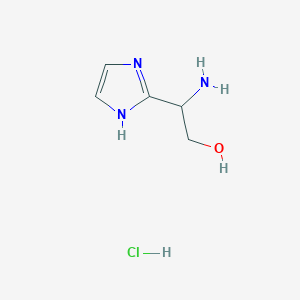
![3-[(4-Bromopyrazol-1-yl)methyl]-N-(2-methoxyphenyl)azetidine-1-carboxamide](/img/structure/B3006909.png)
![N-(2,4-difluorophenyl)-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B3006911.png)
![3-amino-6-phenyl-N-(4-sulfamoylphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3006915.png)
![N-(5-(N,N-dimethylsulfamoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide](/img/structure/B3006916.png)
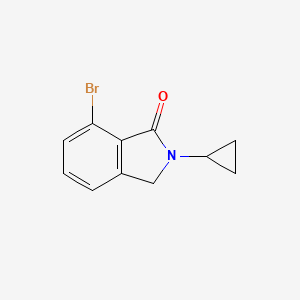
![2-[(3-Chloro-2-methylphenyl)amino]cyclobutan-1-ol](/img/structure/B3006918.png)
![N-[4-[Methoxy(methyl)carbamoyl]phenyl]-1,2,5-dithiazepane-5-carboxamide](/img/structure/B3006919.png)
